molecular formula C18H26N2O2 B267601 N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide

Cat. No. B267601
M. Wt: 302.4 g/mol
InChI Key: NYQDNLYSIZFPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide, also known as BCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCCA belongs to the class of benzamides and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-inflammatory and antitumor properties. However, there are also some limitations to using N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide in lab experiments. For example, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide. One area of interest is the development of more effective synthesis methods for N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide that can improve its solubility and bioavailability. Additionally, further research is needed to fully elucidate the mechanism of action of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide and to identify its molecular targets. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide involves the reaction of N-butyl-4-aminobenzamide with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified through column chromatography to obtain pure N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide.

Scientific Research Applications

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and analgesic properties. N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to reduce inflammation in animal models of arthritis and to alleviate pain in animal models of neuropathic pain.

properties

Product Name

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-butyl-4-(cyclohexanecarbonylamino)benzamide

InChI

InChI=1S/C18H26N2O2/c1-2-3-13-19-17(21)15-9-11-16(12-10-15)20-18(22)14-7-5-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,19,21)(H,20,22)

InChI Key

NYQDNLYSIZFPCI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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